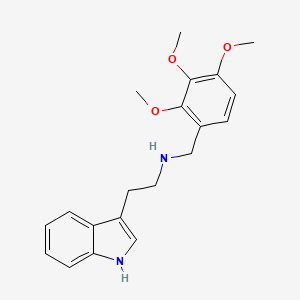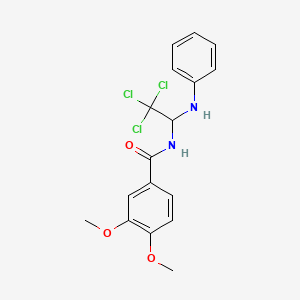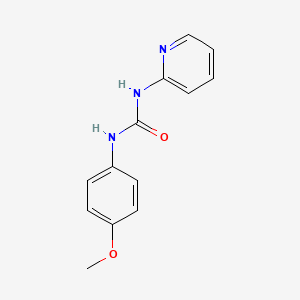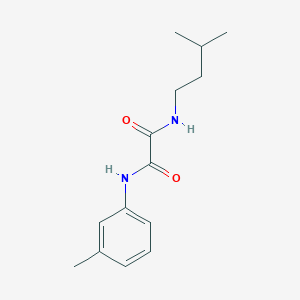
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a novel chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is also known by its chemical name, TMA-2, and belongs to the family of phenylethylamines. TMA-2 has been found to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action for TMA-2 is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, TMA-2 has been found to bind to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. TMA-2 has also been found to have some affinity for other serotonin receptors, including the 5-HT2C and 5-HT1A receptors.
Biochemical and Physiological Effects:
TMA-2 has a range of biochemical and physiological effects, particularly on the central nervous system. It has been found to alter mood, perception, and cognition, with some users reporting euphoria, increased empathy, and enhanced sensory experiences. TMA-2 has also been found to have some anti-inflammatory effects, making it a potential candidate for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-2 has several advantages for use in scientific research. It is a well-established compound with a known synthesis method, making it easy to obtain and study. TMA-2 also has a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for future research. However, there are also some limitations to using TMA-2 in lab experiments. It is a controlled substance in some countries, and its use may be restricted or prohibited. Additionally, TMA-2 has not been extensively studied in humans, and its long-term effects are not well-understood.
Zukünftige Richtungen
There are several future directions for research on TMA-2. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action for TMA-2 and its effects on the central nervous system. Additionally, more studies are needed to determine the long-term effects of TMA-2 use and its potential for abuse. Overall, TMA-2 is a promising compound for scientific research, with a range of potential applications and directions for future study.
Synthesemethoden
TMA-2 is a synthetic compound that can be produced through a series of chemical reactions. The primary precursor for TMA-2 synthesis is 2,3,4-trimethoxybenzaldehyde, which is reacted with indole and nitroethane to produce a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield TMA-2. The synthesis method for TMA-2 has been well-established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been studied for its potential scientific research applications, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including altering mood, perception, and cognition. TMA-2 has also been studied for its potential therapeutic applications, including its use as an antidepressant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-9-8-15(19(24-2)20(18)25-3)12-21-11-10-14-13-22-17-7-5-4-6-16(14)17/h4-9,13,21-22H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWHCODWVXPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)

![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5229885.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)